

Comparative Analysis of 2,6-Dicyclopropylpyrimidin-4-amine Analogs as Kinase Inhibitors

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Compound of Interest

Compound Name: 2,6-Dicyclopropylpyrimidin-4-amine

Cat. No.: B1463146

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This guide provides a comparative analysis of the cross-reactivity and selectivity of aminopyrimidine-based kinase inhibitors, with a focus on analogs structurally related to **2,6-Dicyclopropylpyrimidin-4-amine**. The information presented is intended for researchers, scientists, and drug development professionals to inform inhibitor selection and development. While specific cross-reactivity data for **2,6-Dicyclopropylpyrimidin-4-amine** is not publicly available, this guide leverages data from closely related aminopyrimidine and aminopyrimidin-4-one compounds, particularly those targeting Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).

Executive Summary

Aminopyrimidine scaffolds are versatile platforms for developing potent and selective kinase inhibitors. Analogs with small alkyl substitutions, such as cyclopropyl groups, have demonstrated significant inhibitory activity and, in many cases, favorable selectivity profiles. This guide will compare a representative aminopyrimidine compound against other kinase inhibitor classes, highlighting differences in potency and selectivity. The data is compiled from published studies on IRAK4 inhibitors and other related kinase inhibitor development programs.

Data Presentation: Kinase Inhibition and Selectivity

The following table summarizes the inhibitory activity and selectivity of a representative aminopyrimidin-4-one IRAK4 inhibitor, exemplified by compounds from a structure-enabled design study.^[1] For comparison, data on other classes of kinase inhibitors are included where available.

Compound Class	Target Kinase	IC50 (nM)	Selectivity Profile	Reference
Aminopyrimidin-4-one	IRAK4	27	>100-fold against 99% of 111 tested kinases	^[1]
Aminopyrimidin-4-one	IRAK4	93	Generally good across the class (>100-fold against 95% of 111 kinases)	^[1]
Pyrazolo[3,4-d]pyrimidine	BTK	Clinically Approved (Ibrutinib)	Active against multiple oncogenic targets	^[2]
Pyrido[2,3-d]pyrimidin-7-one	Abl	6-8 nM (PD 166326)	Also inhibits Src	^[3]
2,4-Diaminopyrimidine	c-Met	-	Selectivity modulated by substitutions	^[4]

Experimental Protocols

The data presented in this guide are derived from standard biochemical and cellular assays for kinase activity. The general methodologies are described below.

Biochemical Kinase Assay (e.g., for IRAK4)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of a purified kinase.

- Reagents and Materials: Purified recombinant kinase (e.g., IRAK4), substrate peptide, ATP, assay buffer, and detection reagents.
- Procedure:
 - The kinase is incubated with the test compound at various concentrations in an assay buffer.
 - The enzymatic reaction is initiated by the addition of ATP and a substrate peptide.
 - The reaction is allowed to proceed for a defined period at a controlled temperature.
 - The reaction is stopped, and the amount of phosphorylated substrate is quantified. This is often done using a luminescence-based method that measures the amount of ATP remaining in the well (e.g., Kinase-Glo® assay).
 - The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.

Cellular Assay (e.g., for IRAK4 in hPBMCs)

This assay measures the ability of a compound to inhibit kinase activity within a cellular context.

- Cell Culture: Human Peripheral Blood Mononuclear Cells (hPBMCs) are cultured under appropriate conditions.
- Procedure:
 - Cells are pre-incubated with the test compound at various concentrations.
 - The signaling pathway is stimulated with an appropriate agonist (e.g., IL-1 β or R848 for the TLR pathway involving IRAK4).
 - After a defined incubation period, the cells are lysed.
 - The level of a downstream inflammatory mediator (e.g., a specific cytokine) is measured using an appropriate method, such as an ELISA.

- The IC50 value is calculated based on the reduction in the downstream signal.

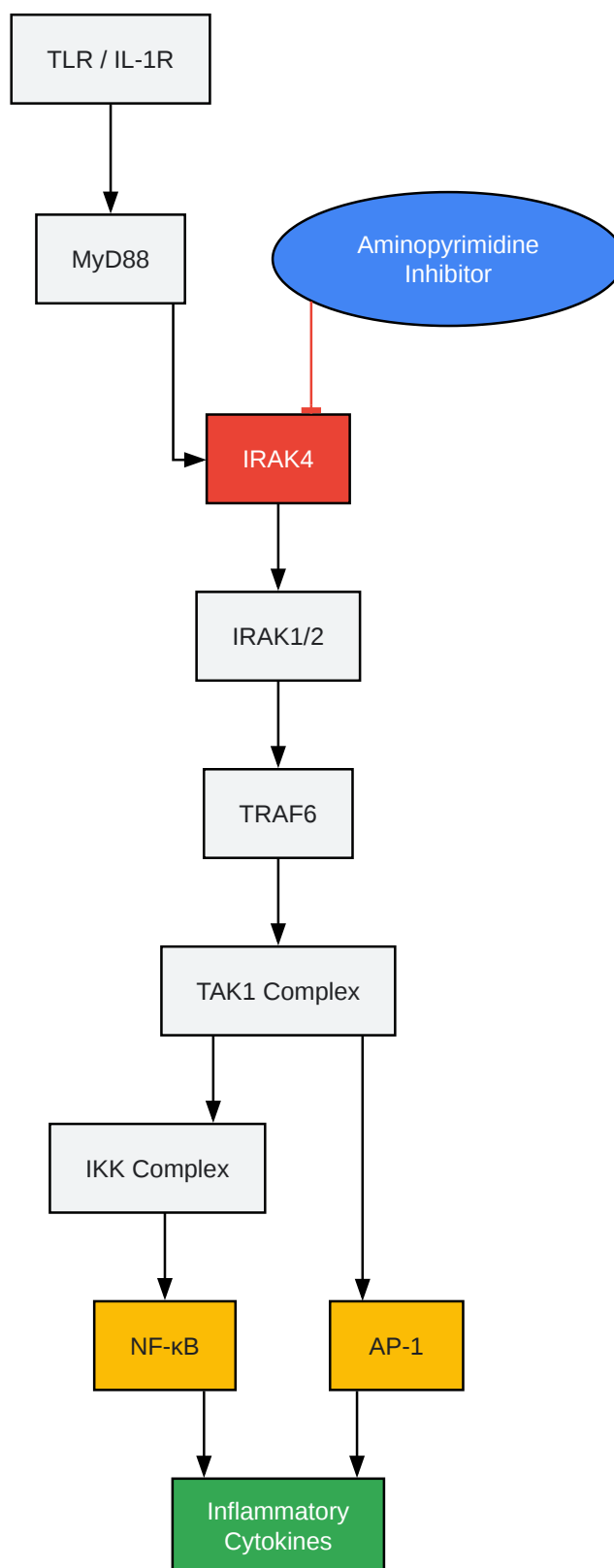
Kinase Selectivity Profiling

To assess the selectivity of a compound, it is typically screened against a large panel of kinases.

- **Panel Selection:** A diverse panel of kinases (e.g., >100) representing different branches of the human kinome is chosen.
- **Screening:** The test compound is assayed against each kinase in the panel at a fixed concentration (e.g., 1 μ M).
- **Data Analysis:** The percent inhibition for each kinase is determined. For compounds showing significant inhibition, follow-up IC50 determinations are performed to quantify their potency against these off-target kinases.
- **Selectivity Score:** A selectivity score can be calculated to represent the compound's specificity.

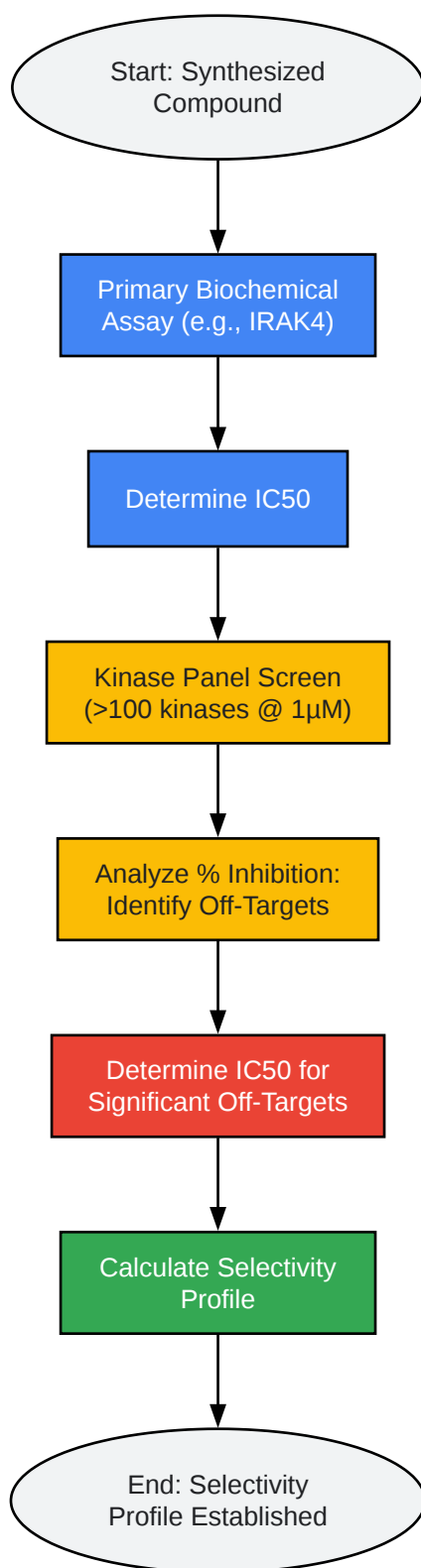
Visualizations

The following diagrams illustrate the relevant biological pathway and a typical experimental workflow.



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Caption: IRAK4 Signaling Pathway and Point of Inhibition.



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Caption: Workflow for Kinase Selectivity Profiling.

Conclusion

The aminopyrimidine scaffold represents a valuable starting point for the development of potent and selective kinase inhibitors. The incorporation of small alkyl groups, such as cyclopropyl moieties, can contribute to high potency. As evidenced by studies on IRAK4 inhibitors, this class of compounds can achieve excellent selectivity, often exhibiting over 100-fold selectivity against a large panel of kinases.[1] When comparing with other kinase inhibitor scaffolds, the selectivity profile is a key differentiator and is heavily influenced by the specific substitutions on the pyrimidine core. For researchers in drug development, aminopyrimidines with such substitutions warrant consideration, particularly when high target specificity is a critical requirement. Further optimization of this scaffold continues to be a promising avenue for the development of novel therapeutics.

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